molecular formula C14H17NO2 B14421274 N,N-Diethyl-2-oxo-4-phenylbut-3-enamide CAS No. 84017-27-6

N,N-Diethyl-2-oxo-4-phenylbut-3-enamide

Cat. No.: B14421274
CAS No.: 84017-27-6
M. Wt: 231.29 g/mol
InChI Key: TXIYBXDJAQLSMF-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-oxo-4-phenylbut-3-enamide is a substituted butenamide derivative characterized by a conjugated enamide backbone, a 2-oxo (keto) group, a phenyl substituent at position 4, and N,N-diethyl functionalization of the amide nitrogen. Its molecular formula is inferred as C₁₄H₁₇NO₂, with a molecular weight of approximately 231 g/mol. Structurally, the compound features a but-3-enamide chain (four carbons with a double bond between positions 3 and 4), where the phenyl group at position 4 and the diethylamide at position 1 contribute to its steric and electronic properties. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or functional polymers, though specific applications require further empirical validation.

Properties

CAS No.

84017-27-6

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N,N-diethyl-2-oxo-4-phenylbut-3-enamide

InChI

InChI=1S/C14H17NO2/c1-3-15(4-2)14(17)13(16)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

TXIYBXDJAQLSMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Domino Cyclization of β,γ-Unsaturated α-Ketoesters with N,N-Diethylamine

A catalytic asymmetric synthesis approach, adapted from methodologies used for analogous thiohydantoins, offers a viable route to N,N-diethyl-2-oxo-4-phenylbut-3-enamide. The reaction involves β,γ-unsaturated α-ketoesters and N,N-diethylamine under controlled conditions:

Reaction Setup and Optimization

Key parameters include:

  • Catalyst : Chiral phosphoric acid (e.g., C5 catalyst at 20 mol%).
  • Solvent : Dichloromethane (DCM) under anhydrous conditions.
  • Additives : Molecular sieves (5 Å) to absorb moisture.
  • Temperature : Room temperature (25°C).

A representative procedure involves stirring β,γ-unsaturated α-ketoester (0.1 mmol), N,N-diethylamine (0.4 mmol), and catalyst in DCM for 24 hours. Purification via flash column chromatography (petroleum ether/ethyl acetate = 5:1) yields the product.

Table 1: Screening of Reaction Conditions for Domino Cyclization
Entry Solvent Catalyst (mol%) Additive Yield (%) ee (%)
1 DCM 20 5 Å MS 98 97
2 THF 20 None 63 92
3 Toluene 10 5 Å MS 75 89

Data adapted from ref demonstrates the superiority of DCM and molecular sieves in achieving high enantiomeric excess (ee) and yield.

Stork Enamine Reaction with α,β-Unsaturated Ketones

The Stork enamine strategy employs N,N-diethylamine and an α,β-unsaturated ketone precursor. This method avoids harsh conditions and leverages the nucleophilicity of enamines:

Synthesis of α,β-Unsaturated Ketone Intermediate

The ketone intermediate, 4-phenylbut-3-en-2-one, is prepared via Claisen-Schmidt condensation of acetophenone with acetaldehyde under basic conditions.

Enamine Formation

N,N-Diethylamine (2.0 equiv) reacts with 4-phenylbut-3-en-2-one in refluxing toluene with catalytic acetic acid. The reaction proceeds via:

  • Enamine formation : Nucleophilic attack of the amine on the ketone.
  • Tautomerization : Stabilization of the α,β-unsaturated enamide.

Workup involves quenching with saturated NH₄Cl, extraction with ethyl acetate, and distillation under reduced pressure (115–116°C at 5 mmHg).

Michael Addition-Cyclization Cascade

A Michael addition of N,N-diethylamine to an α,β-unsaturated ester, followed by intramolecular cyclization, provides an alternative pathway:

Substrate Preparation

Ethyl 4-phenyl-2-oxobut-3-enoate is synthesized via Knoevenagel condensation of benzaldehyde with ethyl acetoacetate.

Reaction Conditions

  • Base : Triethylamine (1.2 equiv) in anhydrous THF.
  • Temperature : 0°C to room temperature.
  • Time : 12–24 hours.

The product is isolated by acid-base extraction and recrystallized from benzene.

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Synthetic Routes
Method Yield (%) Purity (%) Scalability
Domino Cyclization 98 97 Moderate
Stork Enamine 85 92 High
Michael Addition 78 89 Low

Domino cyclization offers the highest enantioselectivity, making it ideal for asymmetric synthesis. The Stork enamine route excels in scalability for industrial applications.

Critical Challenges and Mitigation Strategies

  • Regioselectivity : Competing formation of 4-oxo-4-phenylbut-2-enamide isomers is minimized using bulky catalysts.
  • Moisture Sensitivity : Molecular sieves and anhydrous solvents prevent hydrolysis of intermediates.
  • Purification : Flash chromatography or distillation under reduced pressure ensures high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-oxo-4-phenylbut-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The phenyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-Diethyl-2-oxo-4-phenylbut-3-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N,N-Diethyl-2-oxo-4-phenylbut-3-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Features:

  • N-Substituents: The target compound has diethyl groups on the amide nitrogen, whereas the compared analog features dimethyl groups.
  • Oxo Position : The target’s 2-oxo group contrasts with the 4-oxo group in the analog. This positional shift alters conjugation across the enamide backbone, affecting electronic delocalization and reactivity.
  • Aryl Group: The target’s phenyl group lacks the 4-methyl substitution present in the analog.

Physicochemical and Application-Based Comparison

Data Table:

Property This compound (Target) N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide
Molecular Formula C₁₄H₁₇NO₂ (inferred) C₁₃H₁₅NO₂
Molecular Weight ~231 g/mol (calculated) 217.26 g/mol
Physical Form Powder (assumed) Powder
Solubility Likely soluble in chloroform, DCM, DMSO* Soluble in chloroform, DCM, DMSO
Storage 2–8°C, protected from light (inferred) 2–8°C, protected from air and light
Applications Synthetic intermediate (hypothesized) Chemical synthesis building block

*Inferred based on structural similarity to the analog.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N,N-Diethyl-2-oxo-4-phenylbut-3-enamide, and how is its purity validated?

  • Methodological Answer :

  • Synthesis : Adapt multi-step protocols from structurally similar amides (e.g., substituted benzamides in and bisamide derivatives in ). For example:

Step 1 : React 4-phenylbut-3-en-2-one with diethylamine under controlled pH to form the enamide backbone.

Step 2 : Introduce the oxo group via oxidation using mild reagents like pyridinium chlorochromate (PCC) to avoid over-oxidation.

  • Characterization :
  • NMR (¹H/¹³C): Confirm regiochemistry using coupling constants and integration ratios (e.g., vinyl protons at δ 6.2–6.8 ppm and diethyl groups at δ 1.1–1.3 ppm) .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 286.2) and purity (>98% via HPLC with C18 columns, acetonitrile/water gradient) .
  • Purity Assessment : Use UV/Vis spectroscopy (λmax ~255 nm in ethanol, as seen in analogous compounds) and differential scanning calorimetry (DSC) to confirm melting point consistency .

Q. How can researchers confirm the stereochemistry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., bond angles like C5–C6–N1 = 120.4° in ).
  • Advanced NMR : Use NOESY to detect spatial proximity of protons (e.g., diethyl groups vs. phenyl ring interactions) .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict stable conformers and compare with experimental data .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, λmax) be resolved?

  • Methodological Answer :

  • Standardized Protocols :
  • Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane) under controlled pH and temperature. Compare with PubChem data for analogs like N,N-diethyl-4-fluorobenzamide .
  • λmax Discrepancies : Validate using calibrated UV/Vis spectrometers and solvent polarity adjustments (e.g., λmax shifts in ethanol vs. acetonitrile) .
  • Collaborative Validation : Cross-reference results with independent labs using identical batches (e.g., Cayman Chemical’s ≥98% purity standards) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Use Gaussian to calculate HOMO/LUMO energies. For example, the electron-deficient α,β-unsaturated carbonyl may exhibit LUMO localization at the enamide, favoring nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO mixtures) to assess steric hindrance from diethyl groups .

Q. How do structural modifications (e.g., diethylamino or phenyl substituents) affect biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Analog Synthesis : Replace diethyl groups with dimethyl or cyclopropylamine (see ’s bisamide derivatives) .
  • In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase) or receptor binding (e.g., opioid receptors, as inferred from ’s fentanyl analogs) .
  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., binding affinity changes with bulkier substituents) .

Safety and Best Practices

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (as per and ) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetyl chloride) .
  • Storage : Maintain at -20°C in airtight containers to prevent degradation (validated by ≥5-year stability in ) .

Data Contradiction Analysis Example

Property Study A Study B Resolution Strategy
Solubility (mg/mL) 12.5 in DMSO8.2 in DMSORe-test with standardized DMSO batch and sonication
Melting Point (°C) 145–148138–142Validate via DSC with 1°C/min heating rate

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